molecular formula C15H11NO B8406453 3-(8-Quinolinyl)phenol

3-(8-Quinolinyl)phenol

Cat. No.: B8406453
M. Wt: 221.25 g/mol
InChI Key: QDOSFVIAGZYCEK-UHFFFAOYSA-N
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Description

3-(8-Quinolinyl)phenol is an organic compound with the molecular formula C₁₅H₁₁NO and a molecular weight of 221.26 g/mol . Its structure consists of a phenol group linked at the meta position to the 8-carbon of a quinoline ring, making it a derivative of the privileged 8-hydroxyquinoline (8HQ) scaffold . The 8-hydroxyquinoline core is recognized as an incredibly versatile molecule in medicinal and industrial chemistry, known for its wide range of biological activities and its role as a key building block in chemical synthesis . Researchers value 8-hydroxyquinoline derivatives for their significant pharmacological potential, which includes, but is not limited to, antimicrobial, anticancer, antioxidant, and anti-neurodegenerative activities . The adaptability of the 8HQ structure allows for further modifications at various positions, enabling chemists to explore diverse reactivity patterns and enhance specific biological properties for the development of novel therapeutic agents . As a research chemical, this compound is primarily used in chemical synthesis as a precursor or intermediate for developing more complex molecules, such as quinoline-based hybrids and metal-chelating complexes . It serves as a valuable compound for method development, structure-activity relationship (SAR) studies, and probing the mechanisms of action associated with quinoline-based systems in biological systems. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-quinolin-8-ylphenol

InChI

InChI=1S/C15H11NO/c17-13-7-1-5-12(10-13)14-8-2-4-11-6-3-9-16-15(11)14/h1-10,17H

InChI Key

QDOSFVIAGZYCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=CC=C3)O)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods

Industrial production of 3-(8-Quinolinyl)phenol may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as iron or copper salts are frequently employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(8-Quinolinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(8-Quinolinyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(8-Quinolinyl)phenol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoline ring can intercalate into DNA, inhibiting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Quinoline derivatives vary significantly based on substituent positions and functional groups. Below is a structural comparison of 3-(8-Quinolinyl)phenol with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Phenol at position 8 C₁₅H₁₁NO 221.26 Phenolic hydroxyl enhances hydrogen bonding; planar quinoline-phenol conjugation .
8-Chloro-2-(3-hydroxyphenyl)-quinoline-4-carboxylic acid () Cl at position 8; 3-hydroxyphenyl at position 2; carboxylic acid at position 4 C₁₆H₁₀ClNO₃ 299.71 Carboxylic acid increases acidity; Cl and hydroxyl enable dual electronic effects .
8-Ethyl-2-hydroxy-3-phenylquinoline () Ethyl at position 8; phenyl at position 3; hydroxyl at position 2 C₁₇H₁₅NO 249.30 Bulky ethyl and phenyl groups reduce solubility; hydroxyl aids in metal chelation .
3-(Trifluoromethyl)quinoline-8-carboxylic acid () Trifluoromethyl at position 3; carboxylic acid at position 8 C₁₁H₆F₃NO₂ 241.17 Strong electron-withdrawing CF₃ group stabilizes negative charge; enhances reactivity .

Electronic and Reactivity Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (e.g., in 2,6-dimethoxy-4-methyl-8-nitroquinolone, ) at position 8 increases electrophilicity, promoting reactions with nucleophilic biomolecules like skin proteins . The phenolic hydroxyl in this compound acts as a moderate electron-donating group, balancing reactivity and stability .
  • Chelation Capacity: Compounds with hydroxyl or carboxylic acid groups (e.g., this compound, ) exhibit strong metal-binding properties, useful in designing antimicrobial agents or catalysts . Trifluoromethyl groups () reduce basicity but enhance lipophilicity, favoring membrane penetration in drug delivery .

Application-Oriented Comparisons

  • Catalysis: Phosphorus-bearing quinolines (e.g., tris(8-quinolinyl)phosphite, ) are used in asymmetric catalysis, leveraging their rigid coordination geometry . this compound’s phenolic group could similarly stabilize transition metals in catalytic cycles .

Key Research Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) at position 8 increase quinoline’s electrophilicity, enhancing reactivity in substitution reactions but raising toxicity risks . Hydroxyl and carboxylic acid groups improve water solubility and biocompatibility, critical for pharmaceutical applications .

Biological Implications :

  • Polar substituents (e.g., OH, NH₂) reduce skin sensitization by minimizing electrophilic interactions with proteins .
  • Chloro and trifluoromethyl groups enhance antimicrobial activity through hydrophobic interactions and metabolic stability .

Catalytic and Material Applications: Quinoline-metal complexes (e.g., with Cu²⁺ or Fe³⁺) demonstrate efficacy in oxidation reactions and drug delivery systems .

Q & A

Basic: What are the standard synthetic routes for 3-(8-Quinolinyl)phenol, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to link the quinoline and phenol moieties. Key steps include:

  • Quinoline precursor preparation : Use Skraup synthesis or Friedländer annulation to generate the quinoline backbone .
  • Coupling optimization : Adjust molar ratios (e.g., 1:1.2 for aryl boronic acid to halide), solvent polarity (e.g., DMF or THF), and temperature (60–90°C) to enhance regioselectivity .
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands improves coupling efficiency .
  • Post-reaction purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. Yields >70% are achievable with rigorous exclusion of moisture .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) when confirming the structure of this compound?

Methodological Answer:
Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve these:

  • Dynamic NMR analysis : Perform variable-temperature NMR to detect conformational changes (e.g., hindered rotation of the quinoline-phenol bond) .
  • X-ray crystallography : Compare experimental crystal structures with computational models (DFT-optimized geometries) to validate bond lengths and angles .
  • Cross-validation : Overlay 2D NOESY/ROESY spectra with X-ray data to confirm spatial arrangements of substituents .
  • Quantum chemical calculations : Use B3LYP/6-31G* basis sets to simulate NMR chemical shifts and compare with experimental data .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Quinoline protons : Look for deshielded aromatic protons (δ 8.5–9.0 ppm for H-2/H-4 of quinoline) and coupling patterns (e.g., doublet of doublets for H-5/H-7) .
    • Phenolic -OH : A broad singlet at δ 5.5–6.0 ppm (disappears on D₂O exchange) .
  • IR spectroscopy : Confirm phenolic O-H stretch (~3200 cm⁻¹) and quinoline C=N stretch (~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Monitor molecular ion [M+H]⁺ (e.g., m/z 238.0874 for C₁₅H₁₁NO) .

Advanced: What computational chemistry approaches (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do these predictions align with experimental data?

Methodological Answer:

  • DFT calculations :
    • Basis sets : Use B3LYP/6-31G* to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
    • Solvent effects : Include polarizable continuum models (PCM) for aqueous/organic solvent simulations .
  • Alignment with experiment :
    • Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values (e.g., 320–350 nm for quinoline π→π* transitions) .
    • Validate frontier orbital energies against cyclic voltammetry data (e.g., E₁/2 for redox-active quinoline) .

Basic: How does the quinoline moiety influence the chemical reactivity of this compound compared to simple phenolic compounds?

Methodological Answer:
The quinoline group introduces:

  • Electron-withdrawing effects : Stabilizes the phenolic -OH via resonance, reducing acidity (pKa ~9.5 vs. ~10 for phenol) .
  • Chelation capability : The N atom in quinoline enables metal coordination (e.g., Fe³⁺, Cu²⁺), facilitating applications in catalysis or bioimaging .
  • Enhanced π-stacking : The planar quinoline ring promotes interactions with aromatic biomolecules (e.g., DNA intercalation) .

Advanced: What strategies elucidate the interaction mechanisms between this compound and biological targets in drug discovery?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., topoisomerase II) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon compound-protein binding .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Table 1: Differentiation of this compound from Structurally Similar Compounds

CompoundKey Structural FeatureUnique PropertyReference
This compoundPhenol linked to C-8 of quinolineMetal chelation, dual H-bonding capacity
8-HydroxyquinolineHydroxyl at C-8 of quinolineStronger chelation (e.g., Al³⁺)
4-Bromo-N-(8-quinolinyl)phenolBromine substituent on phenolEnhanced electrophilicity for SNAr reactions

Advanced: How can researchers address stability challenges (e.g., decomposition under polymerization conditions) for this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Identify decomposition thresholds (e.g., >200°C) .
  • Radical scavengers : Add inhibitors (e.g., BHT) during reactions to prevent radical-induced degradation .
  • Alternative solvents : Use aprotic solvents (e.g., DMSO) instead of protic ones to reduce nucleophilic attack on the quinoline ring .

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